molecular formula C16H15ClN2O3S B11378487 N-(3-chlorophenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide

N-(3-chlorophenyl)-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide

Cat. No.: B11378487
M. Wt: 350.8 g/mol
InChI Key: BFDZPPNMPKZDTK-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-CHLOROPHENYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The resulting indole derivative is then subjected to further functionalization to introduce the methanesulfonyl and carboxamide groups.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: N-(3-CHLOROPHENYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-CHLOROPHENYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind with high affinity to various receptors and enzymes, influencing biological processes. The methanesulfonyl and carboxamide groups further modulate its activity and specificity .

Comparison with Similar Compounds

Uniqueness: N-(3-CHLOROPHENYL)-1-METHANESULFONYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its indole core is a versatile scaffold that can be modified to enhance its activity and selectivity, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C16H15ClN2O3S

Molecular Weight

350.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide

InChI

InChI=1S/C16H15ClN2O3S/c1-23(21,22)19-8-7-11-9-12(5-6-15(11)19)16(20)18-14-4-2-3-13(17)10-14/h2-6,9-10H,7-8H2,1H3,(H,18,20)

InChI Key

BFDZPPNMPKZDTK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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